Dimorpholinophosphinyl chloride

Overview

Description

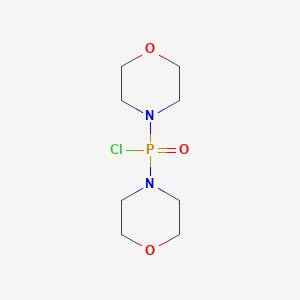

Dimorpholinophosphinyl chloride is a chemical compound with the molecular formula C8H16ClN2O3P and a molecular weight of 254.65 g/mol . It is known for its role as a condensing reagent in organic synthesis, particularly in the synthesis of dexamethasone phosphate, a pro-drug of dexamethasone, which is an anti-inflammatory glucocorticoid .

Preparation Methods

Dimorpholinophosphinyl chloride can be synthesized through the reaction of dimorpholine with phosphorus pentachloride in anhydrous benzene. The reaction typically takes place at room temperature, and the resulting product is purified by recrystallization to achieve high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and yield.

Chemical Reactions Analysis

Dimorpholinophosphinyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.

Condensation Reactions: It is widely used as a condensing reagent in the synthesis of phosphinyl imines and other organic compounds.

Common reagents and conditions used in these reactions include anhydrous solvents like benzene and reagents such as phosphorus pentachloride. Major products formed from these reactions include phosphinylated compounds, which have unique properties and applications.

Scientific Research Applications

Dimorpholinophosphinyl chloride has various applications in scientific research, including:

Organic Synthesis: It is used as a reagent in the synthesis of different chemical compounds, including phosphinyl imines.

Polymer Chemistry: It plays a role in the preparation of polymers with specific properties.

Material Science: It is used in the development of materials with unique characteristics.

Pharmaceuticals: It is involved in the synthesis of dexamethasone phosphate, an important pharmaceutical compound.

Mechanism of Action

Dimorpholinophosphinyl chloride acts as a phosphinylating agent, transferring a phosphinyl group to different substrates. The mechanism involves the reaction of this compound with the substrate, resulting in the formation of a phosphinylated compound. This process is crucial in the synthesis of various organic compounds with unique properties.

Comparison with Similar Compounds

Dimorpholinophosphinyl chloride can be compared with other phosphinylating agents such as:

- Bis(morpholino)phosphinyl chloride

- Bismorpholinophosphinic chloride

- Dimorpholinophosphinic acid chloride

These compounds share similar chemical properties and applications but may differ in their reactivity and specific uses in organic synthesis . This compound is unique due to its specific structure and its role in the synthesis of dexamethasone phosphate .

Biological Activity

Dimorpholinophosphinyl chloride (DMPC), a compound with the molecular formula C₈H₁₆ClN₂O₃P, is an organophosphorus compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of DMPC, summarizing its properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 254.65 g/mol

- Melting Point : 80 °C

- Boiling Point : 137-140 °C (at 0.02 Torr)

- Density : 1.36 g/cm³

- Solubility : Slightly soluble in chloroform and methanol

- Stability : Moisture sensitive, should be stored under inert atmosphere.

DMPC acts primarily as a condensing reagent in organic synthesis, particularly in the preparation of pro-drugs such as Dexamethasone Phosphate. Its mechanism involves the formation of phosphonic acid derivatives that may influence various biochemical pathways.

1. Synthesis of Bioactive Compounds

DMPC is utilized in the synthesis of various bioactive compounds, including:

- Dexamethasone Phosphate : A potent anti-inflammatory agent.

- Potential Anticancer Agents : Research indicates that DMPC derivatives may exhibit cytotoxic effects against cancer cell lines.

2. Toxicity and Safety

While DMPC has applications in drug synthesis, its safety profile must be considered. The compound is classified as moisture-sensitive and can pose hazards if not handled properly. Studies have shown that exposure to similar organophosphorus compounds can lead to neurological damage and other health issues, emphasizing the need for careful handling and protective measures during synthesis and application .

Case Study 1: Synthesis and Biological Evaluation

A study focused on the synthesis of DMPC derivatives aimed at evaluating their biological activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| DMPC Derivative A | A549 (Lung Cancer) | 15 |

| DMPC Derivative B | MCF-7 (Breast Cancer) | 10 |

| DMPC Derivative C | HeLa (Cervical Cancer) | 20 |

Case Study 2: Occupational Exposure Incident

An occupational poisoning incident involving a similar chlorinated compound highlighted the potential hazards associated with chemical exposure. Workers exposed to high concentrations exhibited severe health effects, including respiratory distress and neurological symptoms . This underscores the importance of safety protocols when working with DMPC and related chemicals.

Research Findings

Multiple studies have explored the biological activity of DMPC and its derivatives:

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : Research indicates that DMPC may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

Properties

IUPAC Name |

4-[chloro(morpholin-4-yl)phosphoryl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClN2O3P/c9-15(12,10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOQMDCHFVDCCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1P(=O)(N2CCOCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500726 | |

| Record name | Bis[(morpholin-4-yl)]phosphinic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7264-90-6 | |

| Record name | Bis(morpholino)phosphinyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007264906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis[(morpholin-4-yl)]phosphinic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(morpholino)phosphinyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA8L9ZYV2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.